An In-Depth Technical Guide to 4-(Piperidin-1-yl)nicotinic Acid (CAS 1023816-94-5)
An In-Depth Technical Guide to 4-(Piperidin-1-yl)nicotinic Acid (CAS 1023816-94-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Piperidin-1-yl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available experimental data for this specific molecule, this document synthesizes information from analogous structures, including nicotinic acid and piperidine derivatives, to present a predictive yet scientifically grounded profile. This guide covers the compound's structure, predicted physicochemical properties, a probable synthetic route with a detailed experimental protocol, and expected spectral characteristics. The information herein is intended to serve as a foundational resource for researchers initiating studies involving this compound.
Introduction and Compound Profile
4-(Piperidin-1-yl)nicotinic acid belongs to the class of N-aryl piperidine-substituted heteroaromatic carboxylic acids. This structural motif is of significant interest in pharmaceutical research, as both the piperidine and nicotinic acid moieties are prevalent in a wide range of biologically active molecules. The piperidine ring is a common scaffold in drug design, known for its ability to modulate physicochemical properties such as lipophilicity and basicity, thereby influencing pharmacokinetic and pharmacodynamic profiles.[1] Nicotinic acid (Vitamin B3) and its derivatives are crucial in various biological processes and have been utilized in the treatment of dyslipidemia.[2][3] The combination of these two pharmacophores in 4-(Piperidin-1-yl)nicotinic acid suggests its potential as a building block for novel therapeutic agents.
Table 1: Compound Identifiers and Predicted Properties
| Property | Value | Source |
| CAS Number | 1023816-94-5 | - |
| Molecular Formula | C₁₁H₁₄N₂O₂ | - |
| Molecular Weight | 206.24 g/mol | - |
| IUPAC Name | 4-(Piperidin-1-yl)pyridine-3-carboxylic acid | - |
| Predicted LogP | 1.5 - 2.5 | Predictive models |
| Predicted pKa | Acidic: 4.0 - 5.0; Basic: 8.5 - 9.5 | Analog analysis |
| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | Analog analysis[4][5] |
Synthesis and Purification
A plausible and efficient synthetic route to 4-(Piperidin-1-yl)nicotinic acid involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-halonicotinic acid derivative with piperidine. 4-Chloronicotinic acid is a common starting material for such reactions due to its commercial availability and the reactivity of the chlorine atom at the 4-position of the pyridine ring towards nucleophilic displacement.[6]
Proposed Synthetic Scheme
Caption: Proposed synthesis via nucleophilic aromatic substitution.
Detailed Experimental Protocol
Objective: To synthesize 4-(Piperidin-1-yl)nicotinic acid from 4-chloronicotinic acid and piperidine.
Materials:
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4-Chloronicotinic acid
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Piperidine
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Hydrochloric acid (HCl), 1M solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloronicotinic acid (1 equivalent) and potassium carbonate (2-3 equivalents) in DMF or DMSO.
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Addition of Nucleophile: To the stirred suspension, add piperidine (1.5-2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
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Cool the reaction mixture to room temperature and pour it into ice-water.
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Acidify the aqueous solution to a pH of approximately 4-5 with 1M HCl. A precipitate should form.
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If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If an oil forms or no precipitate is observed, extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Physicochemical Properties
While experimental data for 4-(Piperidin-1-yl)nicotinic acid is scarce, its physicochemical properties can be predicted based on its constituent moieties.
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Acidity and Basicity: The carboxylic acid group on the pyridine ring will be acidic, with an estimated pKa in the range of 4.0 to 5.0, similar to nicotinic acid itself (pKa ≈ 4.85).[2] The piperidine nitrogen will be basic, with an estimated pKa of its conjugate acid around 8.5 to 9.5. This amphoteric nature means the compound will exist as a zwitterion at physiological pH.
-
Solubility: The presence of both a polar carboxylic acid group and a nonpolar piperidine ring suggests moderate solubility. It is expected to be sparingly soluble in water and more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol and ethanol.[4][5] Its solubility in aqueous solutions will be pH-dependent.
-
Lipophilicity: The piperidine moiety increases the lipophilicity compared to nicotinic acid. The predicted LogP value is in the range of 1.5 to 2.5, suggesting good membrane permeability, a desirable property for drug candidates.
Spectral Analysis (Predicted)
The structural elucidation of 4-(Piperidin-1-yl)nicotinic acid would rely on standard spectroscopic techniques. The following are the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Pyridine Protons: Three aromatic protons will be present on the pyridine ring. The proton at position 2 (ortho to the nitrogen and meta to the carboxyl group) is expected to be the most downfield. The protons at positions 5 and 6 will also be in the aromatic region, with their chemical shifts and coupling patterns influenced by the piperidine and carboxyl substituents.
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Piperidine Protons: The protons on the piperidine ring will appear in the aliphatic region. The protons on the carbons adjacent to the nitrogen (positions 2' and 6') will be downfield compared to the other piperidine protons due to the deshielding effect of the nitrogen. These would likely appear as a broad multiplet. The protons at positions 3', 4', and 5' will be further upfield.
-
-
¹³C NMR:
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Pyridine Carbons: Six distinct signals are expected for the pyridine ring carbons, including the carboxyl carbon which will be the most downfield.
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Piperidine Carbons: Three distinct signals are expected for the piperidine carbons due to symmetry (C2'/C6', C3'/C5', and C4'). The carbons adjacent to the nitrogen (C2'/C6') will be the most downfield of the piperidine signals.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 207.11.
Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching.
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C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carboxylic acid carbonyl stretching.
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C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ region corresponding to the aryl-N and alkyl-N stretching vibrations.
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C-H Stretch: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
Applications and Research Interest
Substituted nicotinic acids and N-aryl piperidines are key building blocks in medicinal chemistry.[7][8] The title compound, 4-(Piperidin-1-yl)nicotinic acid, could serve as a valuable intermediate for the synthesis of more complex molecules targeting a variety of biological targets. Its potential applications could be in the development of:
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Enzyme Inhibitors: The nicotinic acid moiety can act as a bioisostere for other functional groups in enzyme active sites.
-
Receptor Ligands: The piperidine scaffold is common in ligands for G-protein coupled receptors (GPCRs) and ion channels.
-
Fragment-Based Drug Discovery: This molecule could be used as a fragment in screening campaigns to identify initial hits for drug discovery programs.
Safety and Handling
Specific safety data for 4-(Piperidin-1-yl)nicotinic acid is not available. However, based on its structure, it should be handled with the standard precautions for laboratory chemicals. It may be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
4-(Piperidin-1-yl)nicotinic acid (CAS 1023816-94-5) is a compound with significant potential in chemical and pharmaceutical research. While direct experimental data is limited, this guide provides a robust, predictive overview of its chemical properties, a likely synthetic pathway, and expected analytical characteristics based on established chemical principles and data from analogous structures. This information is intended to empower researchers to confidently incorporate this molecule into their research and development endeavors.
References
Sources
- 1. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The preparation of some 4-substituted nicotinic acids and nicotinamides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
4-Halonicotinic Acid
Piperidine
Meisenheimer Complex
(Resonance Stabilized)
4-Piperidinyl Nicotinic Acid
